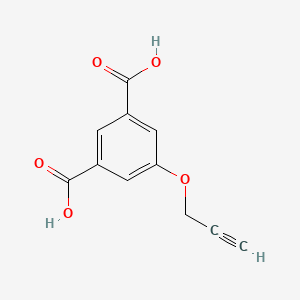

5-(Prop-2-yn-1-yloxy)isophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O5 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

5-prop-2-ynoxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C11H8O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h1,4-6H,3H2,(H,12,13)(H,14,15) |

InChI Key |

WUNOOPQHQITNBR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Coordination Chemistry and Metal Organic Framework Formation with 5 Prop 2 Yn 1 Yloxy Isophthalic Acid As a Ligand

Ligand Design Principles and Coordination Modes of 5-(Prop-2-yn-1-yloxy)isophthalic Acid

This compound is a bifunctional linker designed with specific structural characteristics to influence the formation and properties of MOFs. Its design incorporates two key features: the isophthalic acid backbone and the propargyloxy functional group.

Isophthalic Acid Backbone: Aromatic polycarboxylic acids are among the most utilized organic linkers for synthesizing coordination polymers and MOFs. chemmethod.com This is due to their robust thermal stability and their versatile coordination behavior. chemmethod.com The isophthalic acid moiety (a benzene (B151609) ring with two carboxylic acid groups at the 1 and 3 positions) provides the primary coordination sites for linking to metal centers. The deprotonated carboxylate groups can bind to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), which allows for the construction of diverse network dimensionalities, from simple chains to complex three-dimensional frameworks. chemmethod.comresearchgate.net The asymmetric arrangement of these carboxyl groups can also facilitate the transfer of electrons, potentially leading to interesting fluorescence properties in the resulting metal complexes. chemmethod.com

Propargyloxy Functional Group: The defining feature of this ligand is the prop-2-yn-1-yloxy (–OCH₂C≡CH) group attached at the 5-position of the isophthalic ring. This group introduces a terminal alkyne functionality into the MOF structure. berkeley.edu The primary purpose of incorporating this group is often to enable post-synthetic modification via "click chemistry," a set of highly efficient and specific chemical reactions. researchgate.net The terminal alkyne can react with various azide-containing molecules to covalently graft new functionalities onto the MOF's surface or within its pores, allowing for the tailoring of the material's properties for specific applications. berkeley.edu Importantly, this alkyne group is designed to be a spectator in the initial MOF assembly, maintaining its integrity even under harsh reaction conditions. researchgate.net

The coordination of 5-substituted isophthalates, including 5-methoxyisophthalic acid which is structurally similar, has been shown to produce a variety of coordination fashions, contributing to the formation of unique and interesting network structures. chemmethod.com The specific coordination modes adopted by this compound in a given MOF will depend on factors such as the chosen metal ion, the solvent system, and the reaction temperature. chemmethod.com

Solvothermal and Non-Solvothermal Synthetic Routes to Metal-Organic Frameworks

The synthesis of MOFs is frequently achieved through solvothermal or hydrothermal methods, where a mixture of the metal salt and the organic linker is heated in a suitable solvent system under pressure. These techniques often yield highly crystalline products suitable for structural analysis. The choice of solvent can significantly influence the final structure, as different solvents can alter the solubility of reactants and act as templates or coordinating species during crystal growth.

Non-solvothermal routes, including synthesis at room temperature, have also been successfully employed. researchgate.net These methods can be advantageous when using thermally sensitive starting materials. For instance, mixing reactants in a solution at ambient temperature, sometimes with the addition of a base to deprotonate the linker, can lead to the rapid precipitation of microcrystalline MOF powder.

Transition metals are widely used in the construction of MOFs due to their varied coordination preferences and oxidation states, which give rise to diverse and functional materials. The interaction between a transition metal ion and the carboxylate groups of the isophthalic acid moiety forms the basis of the extended network. While a variety of transition metals such as Mn(II), Co(II), Ni(II), and Cd(II) have been successfully used to construct MOFs with other 5-substituted isophthalic acids, chemmethod.comresearchgate.net the reported research on MOFs derived specifically from this compound is predominantly focused on copper(II). chemmethod.com The synthesis of coordination polymers with these other transition metals often involves hydrothermal reactions where factors like auxiliary N-donor ligands can further dictate the final architecture, ranging from one-dimensional (1D) chains to two-dimensional (2D) networks. chemmethod.com The specific metal ion used has been shown to be a critical factor in determining the final structure, even when all other reaction conditions are kept identical. chemmethod.com

The synthesis of a two-dimensional (2D) MOF using this compound and copper(II) ions has been reported. researchgate.net This material can be synthesized under both solvothermal and non-solvothermal (room temperature) conditions using different solvent systems. researchgate.net A notable finding is that even under solvothermal conditions, the terminal alkyne functionality of the ligand remains intact, and the copper(II) center does not catalyze the oxidative coupling of these groups. researchgate.net

In one reported synthesis, the reaction of the ligand with copper nitrate (B79036) in refluxing 2-propanol resulted in the formation of a copper-based MOF in high yields. berkeley.edu Characterization using powder X-ray diffraction (PXRD) is a crucial step to confirm the structure and phase purity of the synthesized material. researchgate.net The synthesis of MOFs is often sensitive to reaction conditions, and it has been noted that for the Cu(II)-5-(prop-2-yn-1-yloxy)isophthalate system, both a 2D MOF and a 0D metal-organic polyhedron (MOP) could theoretically form from the same reactants. researchgate.net However, repeated trials have consistently yielded the 2D MOF structure. researchgate.net

| Parameter | Synthesis of Cu(II)-5-(prop-2-yn-1-yloxy)isophthalate MOF | Reference(s) |

| Metal Source | Copper(II) Nitrate | berkeley.eduresearchgate.net |

| Ligand | This compound | researchgate.net |

| Method | Solvothermal / Non-solvothermal (Room Temp.) | researchgate.net |

| Solvents | 2-Propanol, DMF, DMA | berkeley.eduresearchgate.net |

| Product | 2D Layered MOF | researchgate.net |

| Functional Group Integrity | Terminal alkyne group remains intact | researchgate.net |

Zinc(II) is a common metal ion used for the construction of MOFs, famously exemplified by the MOF-5 structure, which uses terephthalic acid as the linker. researchgate.net MOFs based on zinc and various substituted isophthalic acids have also been synthesized. These syntheses are typically carried out under solvothermal conditions. For example, reacting zinc acetate (B1210297) with 5-alkoxy isophthalic acids in a mixed solvent system of alcohol and water at elevated temperatures has been shown to produce different structural phases. However, despite the prevalence of zinc in MOF chemistry, specific examples of MOFs synthesized with this compound and zinc(II) are not prominently featured in the reviewed literature, which focuses more on copper(II) for this particular ligand.

| Parameter | General Synthesis of Zn(II)-Isophthalate MOFs | Reference(s) |

| Metal Source | Zinc(II) Acetate / Nitrate | |

| Ligand | 5-substituted isophthalic acids (e.g., 5-alkoxy) | |

| Method | Solvothermal | |

| Solvents | Alcohol/Water mixtures | |

| Product | Various 3D framework types |

Crystal Engineering and Structural Architectures of this compound Derived MOFs

Crystal engineering in the context of MOFs involves the rational design of solid-state structures by controlling the interactions between molecular building blocks. For MOFs based on 5-substituted isophthalic acids, the final architecture is a result of the interplay between the coordination geometry of the metal ion, the binding modes of the carboxylate linkers, and the influence of other molecules present during synthesis, such as solvents or auxiliary ligands. chemmethod.comresearchgate.net The introduction of different auxiliary N-containing ligands, for example, can tune the dimensionality of the resulting coordination polymers.

The flexible coordination behavior of isophthalate-based ligands allows for the formation of networks with varying dimensionalities. chemmethod.comresearchgate.net Depending on the synthesis conditions and the metal used, structures can range from 1D chains, to 2D layers, to intricate 3D frameworks. researchgate.net

In the specific case of this compound, its reaction with copper(II) has been shown to produce a 2D layered MOF with a kagomé-type structure. researchgate.net In this architecture, the metal ions and isophthalate (B1238265) linkers form sheets. These 2D layers can then stack upon one another to form the final crystal structure. While 3D supramolecular structures can be formed through weaker interactions like hydrogen bonding between layers, researchgate.net the primary connectivity of the Cu(II)-5-(prop-2-yn-1-yloxy)isophthalate MOF is two-dimensional. researchgate.net The formation of 3D networks with other 5-substituted isophthalic acids has been achieved with metals like Zn(II), Mn(II), and Pb(II), demonstrating that the choice of metal is a key variable in increasing the dimensionality of the framework. researchgate.net

In-Depth Analysis of Coordination Chemistry and Metal-Organic Framework Formation with this compound Reveals Research Gap

The field of coordination chemistry and materials science has seen a surge in the investigation of substituted isophthalic acids for the synthesis of novel MOFs with tailored properties. Researchers have explored a variety of functional groups at the 5-position of the isophthalic acid backbone to modulate the resulting framework's structure and function. Studies on related compounds such as 5-methoxyisophthalic acid, 5-aminoisophthalic acid, and various other 5-alkoxyisophthalic acids have demonstrated that the nature of the substituent plays a crucial role in determining the coordination modes of the ligand and, consequently, the topology of the resulting metal-organic framework. Factors such as the choice of metal ion, solvent system, and reaction temperature are also well-established to have a profound impact on the final architecture.

However, the introduction of a propargyl group, as in This compound , presents a unique functional handle—the terminal alkyne. This group offers potential for post-synthetic modification via "click" chemistry, a feature of significant interest for the development of functional materials. The electronic and steric properties of the propargyloxy substituent would be expected to influence the coordination behavior of the isophthalate carboxyl groups, leading to potentially novel framework topologies.

The absence of published data on MOFs derived from This compound means that a detailed analysis of its coordination behavior and the resulting framework topologies is not possible at this time. Such a study would require experimental synthesis and characterization to determine:

The coordination modes exhibited by the ligand with various metal centers.

The preferred coordination geometries of the metal ions in the presence of this ligand.

The resulting dimensionality and network topology of any formed MOFs.

The influence of synthetic conditions on the structural outcome.

Until such fundamental research is conducted and published, a comprehensive article on the coordination chemistry and MOF formation of This compound , specifically focusing on the influence of the coordination environment on framework topology, cannot be generated. The scientific community awaits the exploration of this promising yet uninvestigated building block for the design of new and functional metal-organic materials.

Post Synthetic Modification and Functionalization Strategies Employing the Alkyne Moiety of 5 Prop 2 Yn 1 Yloxy Isophthalic Acid

Click Chemistry Applications for Material Functionalization

The terminal alkyne on 5-(prop-2-yn-1-yloxy)isophthalic acid is particularly amenable to "click" chemistry, a set of reactions known for their high efficiency, reliability, and biocompatibility. uga.edunih.gov The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring by joining the alkyne with an azide-functionalized molecule. nih.gov

When this compound is used as a building block (linker) to construct a MOF, the alkyne groups are incorporated into the framework's structure, often pointing into the pores. These accessible alkyne moieties can then be modified after the MOF has been synthesized. This post-synthetic modification strategy allows for the introduction of a wide range of functionalities without altering the underlying MOF structure.

Researchers can attach various molecules, including polymers, fluorescent tags, or bioactive compounds, to the MOF by reacting their azide-derivatized forms with the alkyne-functionalized framework. nih.govnih.gov This method has been widely applied for purposes such as:

Bioconjugation: Attaching biological molecules like peptides or carbohydrates. nih.gov

Surface Modification: Altering the surface properties of nanoparticles for improved stability or targeted delivery. nih.gov

Drug Delivery Systems: Conjugating targeting moieties to nanocarriers to direct them to specific sites in the body. uga.edu

The resulting 1,2,3-triazole linker is not just a passive connector; it is highly stable under biological conditions and possesses electronic properties similar to an amide bond, making it an ideal linker for in vivo applications. nih.gov

In Situ Generation and Encapsulation of Metal Nanoparticles within Derived MOFs

The alkyne groups within MOFs constructed from this compound can serve as anchor points for the in situ generation of metal nanoparticles. This technique involves introducing a metal precursor into the MOF, which then interacts with the alkyne moieties. A subsequent reduction step converts the precursor ions into metal nanoparticles that are trapped within the MOF's porous cavities. This method prevents the aggregation of nanoparticles, leading to well-dispersed and size-controlled metallic clusters within a stable, porous matrix.

This strategy combines the unique properties of MOFs (high surface area, tunable porosity) with the functional characteristics of metal nanoparticles (catalytic activity, plasmonic properties), creating hybrid materials with synergistic capabilities. nih.govresearchgate.net

The integration of noble metal nanoparticles, such as gold (Au) and palladium (Pd), into MOFs is of significant interest for applications in catalysis, sensing, and nanomedicine.

Gold Nanoparticles (AuNPs): The alkyne groups on the isophthalic acid linker can coordinate with gold precursors (e.g., HAuCl₄). Following the introduction of a reducing agent, AuNPs are formed directly inside the MOF pores. This encapsulation enhances the stability of the nanoparticles and makes them highly accessible for catalytic reactions. nih.gov These AuNP-MOF composites are being explored for various applications, including their potential as theranostic platforms that combine diagnosis and therapy. nih.gov Gold nanoparticles are particularly valued for their low toxicity and the high degree of control achievable over their synthesis and size. nih.gov

Palladium Nanoparticles (PdNPs): A similar in situ reduction method can be employed for palladium. The alkyne groups can act as nucleation sites for the growth of PdNPs from a palladium salt precursor (e.g., PdCl₂). The resulting Pd@MOF materials are highly effective catalysts for a range of organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) and hydrogenations. The MOF framework not only prevents the leaching and agglomeration of the PdNPs but also allows for size-selective catalysis, where only reactants small enough to enter the pores can access the catalytic sites.

A key advantage of using MOFs as hosts for nanoparticle synthesis is the ability to control the size and distribution of the resulting nanoparticles.

Several factors influence the final particle size:

MOF Pore Size: The dimensions of the MOF cavities provide a physical template, inherently limiting the maximum size to which the nanoparticles can grow.

Precursor Loading: The concentration of the metal precursor introduced into the MOF can be adjusted. Lower concentrations typically lead to smaller nanoparticles.

Reducing Agent: The type and concentration of the reducing agent can affect the rate of nanoparticle formation, which in turn influences their size and morphology.

Auxiliary Templates: In some systems, auxiliary template molecules can be introduced during synthesis to further guide the formation and ensure uniformity of the nanoparticles. nih.gov By optimizing the ratio of the primary template (the MOF) to an auxiliary template, highly uniform nanoparticles with a narrow size distribution can be achieved. nih.gov

This precise control over particle size is crucial, as the catalytic and plasmonic properties of metal nanoparticles are often size-dependent. The well-defined porous structure of the MOF derived from this compound thus provides an excellent environment for engineering highly uniform and active nanomaterials.

Advanced Characterization Techniques for Structural and Material Analysis of 5 Prop 2 Yn 1 Yloxy Isophthalic Acid and Its Mof Derivatives

X-ray Diffraction Studies: Single-Crystal and Powder Techniques

X-ray diffraction (XRD) is the definitive method for elucidating the atomic-level structure of crystalline materials like MOFs. The technique is employed in two primary modes: single-crystal XRD for determining novel structures and powder XRD (PXRD) for assessing the bulk purity of a synthesized material. nih.gov

Powder X-ray diffraction is a crucial tool for quality control, used to verify that the synthesized bulk material corresponds to the single-crystal structure and is free from crystalline impurities. rsc.orgnih.gov The experimental PXRD pattern of a newly synthesized batch is compared to the pattern simulated from single-crystal data to confirm phase purity. researchgate.net This is a standard characterization step for any new MOF. rsc.orgnih.gov

| Parameter | Value |

|---|---|

| Compound | 3-(Prop-2-yn-1-yloxy)phthalonitrile |

| Chemical Formula | C₁₁H₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.014 (4) |

| b (Å) | 6.833 (7) |

| c (Å) | 33.85 (3) |

| β (°) | 90.77 (2) |

| Volume (ų) | 928.1 (16) |

Advanced Spectroscopic Analyses for Chemical State and Bonding

Spectroscopic techniques are vital for confirming that the molecular structure of the linker is preserved during MOF synthesis and for analyzing the electronic environment of the constituent elements.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the top few nanometers of a material's surface. nih.gov For MOFs, XPS can verify the presence of the metal nodes and the organic linker and provide insight into their oxidation states. nih.govresearchgate.net

In a detailed analysis of a Cu-MOF functionalized with a propargyl carbamate (B1207046) isophthalate (B1238265) linker, XPS was used to characterize the surface chemical composition. nih.gov The survey scan confirmed the presence of carbon, nitrogen, oxygen, and copper. nih.gov Quantitative analysis provided the atomic percentages of these elements, which aligned with the expected composition of the MOF. nih.gov High-resolution scans of individual elements, such as the C 1s signal, can be deconvoluted into multiple components to distinguish between different chemical environments, such as C-C/C-H bonds of the benzene (B151609) ring, C-O bonds of the ether and carbamate, and carboxylate (O-C=O) groups. nih.gov

| Element | Atomic Percentage (at%) |

|---|---|

| Carbon (C) | 58.7 |

| Nitrogen (N) | 5.2 |

| Oxygen (O) | 31.3 |

| Copper (Cu) | 4.8 |

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is essential for probing the chemical bonds within a material and is routinely used to confirm the coordination of the linker to the metal center in a MOF. nih.gov The most significant evidence of successful MOF formation is observed in the region of the carboxylic acid vibrations.

For the free 5-(prop-2-yn-1-yloxy)isophthalic acid ligand, the FTIR spectrum would show a very broad absorption band, typically between 2800 and 3200 cm⁻¹, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid groups. nih.gov Upon successful deprotonation and coordination to the metal centers to form the MOF, this broad band completely disappears. nih.gov Concurrently, the sharp C=O stretching frequency of the carboxylic acid is replaced by two new bands corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group. Furthermore, the characteristic vibrational modes of the propargyl group, such as the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹), should remain in the MOF spectrum, confirming the integrity of the pendant functional group.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Ligand | Approximate Wavenumber (cm⁻¹) in MOF | Interpretation |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | ~2800-3200 (broad) | Absent | Deprotonation and coordination of carboxylate to metal. nih.gov |

| ≡C-H stretch (Alkyne) | ~3300 | ~3300 | Integrity of the terminal alkyne group is maintained. |

| C≡C stretch (Alkyne) | ~2120 | ~2120 | Integrity of the alkyne functional group is maintained. |

| C=O stretch (Carboxylic Acid) | ~1700 | Absent | Conversion of acid to coordinated carboxylate. |

| COO⁻ asymmetric stretch | - | ~1550-1610 | Evidence of carboxylate coordination to metal. |

| COO⁻ symmetric stretch | - | ~1380-1440 | Evidence of carboxylate coordination to metal. |

Surface Area and Porosity Investigations (e.g., BET Analysis)

The defining characteristic of most MOFs is their permanent porosity, which is quantified by gas sorption analysis. The Brunauer-Emmett-Teller (BET) theory is the most common method used to calculate the specific surface area of a porous material from a nitrogen adsorption isotherm measured at 77 K. researchgate.netcapes.gov.br The resulting surface area, typically reported in m²/g, is a critical parameter for applications such as gas storage, separation, and catalysis. nih.govresearchgate.net

While the design of MOFs often targets ultrahigh porosity, with some materials reaching BET surface areas over 6,000 m²/g, the introduction of functional groups can sometimes have unexpected consequences. nih.govscispace.com In the case of the related copper MOF with a propargyl carbamate functional group, it was discovered that the carbamate's carbonyl oxygen atom participated in coordination to the copper paddlewheel's apical site. nih.gov This additional coordination by the pendant arm drastically reduced the MOF's porosity, a finding that was confirmed by BET surface area measurements. nih.gov This highlights the importance of BET analysis not just for quantifying porosity but also for revealing structural nuances that may not be apparent from other methods. Understanding how the 5-(prop-2-yn-1-yloxy) functional group orients itself within the pores and whether it engages in secondary interactions is therefore crucial for predicting and confirming the final porosity of its MOF derivatives.

| Property | Observation | Technique | Implication |

|---|---|---|---|

| Pore Accessibility | Unexpected coordination by the pendant propargyl carbamate group. | Single-Crystal XRD | The functional group blocks the pore structure. |

| Porosity | Drastically reduced porosity compared to what would be expected from the framework topology alone. | BET Analysis | Confirms that the pore blocking observed in the crystal structure translates to the bulk material, limiting surface area. nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Prop 2 Yn 1 Yloxy Isophthalic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Detailed Density Functional Theory (DFT) calculations specifically for 5-(prop-2-yn-1-yloxy)isophthalic acid, focusing on its optimized molecular structure and electronic properties, are not extensively reported in peer-reviewed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it would be the standard approach to determine properties such as bond lengths, angles, dihedral angles, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map.

While specific DFT studies are not available, general computational properties for the molecule are listed in public databases like PubChem. These are typically generated through computational algorithms and provide a basic overview of the molecule's characteristics.

Table 1: Computationally Predicted Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₅ | PubChem |

| Molecular Weight | 220.18 g/mol | PubChem |

| Exact Mass | 220.03717335 Da | PubChem |

| IUPAC Name | 5-(prop-2-ynoxy)benzene-1,3-dicarboxylic acid | PubChem |

| InChI Key | WUNOOPQHQITNBR-UHFFFAOYSA-N | PubChem |

| SMILES | C#CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | PubChem |

| Topological Polar Surface Area | 83.8 Ų | PubChem |

| Complexity | 305 | PubChem |

This table presents data that is algorithmically computed and made available through public chemical databases. It does not represent the results of a dedicated, published DFT study.

A comprehensive DFT study would provide deeper insights into the molecule's reactivity and behavior, but no such study dedicated to this compound could be located.

Modeling of Ligand-Metal Interactions and Framework Stability in MOFs

However, a specific search for modeling studies involving the interaction of this compound with metal ions to form MOFs did not yield any published research. While there are numerous studies on MOFs constructed from other 5-substituted isophthalic acids (such as 5-aminoisophthalic acid or 5-methoxyisophthalic acid), these findings cannot be directly extrapolated to the propargyl ether derivative. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.org

Theoretical investigations in this area would typically involve:

Cluster Models: Using DFT to model the coordination environment of the metal ions with the carboxylate groups of the ligand.

Periodic DFT Calculations: Simulating the extended, crystalline structure of the MOF to predict lattice parameters, pore dimensions, and mechanical stability.

Force-Field Based Simulations: Employing molecular mechanics to study the flexibility and thermal stability of the framework.

Without such studies, the coordination behavior of this compound and the properties of any potential MOFs remain speculative.

Simulation of Reactivity and Functionalization Pathways of the Alkyne Group

The presence of a terminal alkyne (propargyl) group is a key feature of this compound, as it allows for a variety of post-synthetic modification reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. Computational simulations are instrumental in understanding the reaction mechanisms, transition states, and activation energies for such functionalization pathways.

A thorough literature search did not uncover any specific simulation studies on the reactivity of the alkyne group within the context of this molecule or MOFs derived from it. Theoretical studies in this domain would likely focus on:

Reaction Pathway Modeling: Using quantum mechanics (like DFT) to map the energy profile of reactions involving the alkyne group, such as cycloadditions, hydrogenations, or coupling reactions.

Investigating Steric and Electronic Effects: Simulating how the isophthalic acid backbone and the framework of a potential MOF might influence the accessibility and reactivity of the alkyne moiety.

Predicting the Properties of Functionalized Products: Modeling the electronic and structural changes in the molecule or framework after the alkyne group has been modified.

The absence of such research indicates a gap in the understanding of the functionalization potential of this specific linker from a computational standpoint.

Advanced Research Applications of 5 Prop 2 Yn 1 Yloxy Isophthalic Acid Based Materials

Heterogeneous Catalysis

There are no specific studies available that detail the use of materials based on 5-(Prop-2-yn-1-yloxy)isophthalic acid as heterogeneous catalysts. The alkyne functionality suggests a strong potential for creating catalytic materials through post-synthetic modification, for example, via "click" chemistry to anchor catalytic species, but experimental results have not been reported.

No published research was found describing the application of MOFs or materials from This compound in mediating redox reactions or other organic transformations. Research on related MOFs using different isophthalic acid derivatives has shown catalytic activity for reactions like peroxidative oxidation of alcohols and the Henry reaction, but these findings cannot be directly attributed to materials made from the specified linker.

Without data on catalytic activity, there are consequently no mechanistic investigations available for catalytic processes within MOFs built from This compound .

Chemical Sensing and Chemodetection

No specific reports on the use of This compound -based materials for chemical sensing or chemodetection were identified. While luminescent MOFs are widely studied as chemical sensors, research has focused on other functionalized linkers.

There is no available data on the synthesis of luminescent MOFs from This compound or their application in sensing metal ions or other analytes.

As no sensing applications have been reported, there are no studies on the sensing mechanisms or selectivity for materials derived from this specific compound.

Gas Adsorption, Storage, and Separation Studies

No experimental or simulation data for gas adsorption, storage, or separation by materials synthesized using This compound could be found. Although MOFs are a major class of materials investigated for these applications, studies have utilized different porous architectures. A study on a closely related linker, 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalic acid, noted that the functional side chain unexpectedly coordinated in a way that significantly reduced the material's porosity, a critical factor for gas adsorption.

Exploration of Magnetic Properties within Derived Coordination Polymers

A comprehensive review of scientific literature reveals a notable absence of studies focused on the magnetic properties of coordination polymers specifically derived from this compound. While the broader field of metal-organic frameworks (MOFs) and coordination polymers based on substituted isophthalic acids is an active area of research, investigations into the magnetic behavior of materials incorporating the propargyloxy functional group on the isophthalate (B1238265) linker have not been reported.

Similarly, studies on lanthanide-based coordination polymers with different isophthalate derivatives have explored their potential as single-molecule magnets and their luminescent properties, which can sometimes be correlated with their magnetic characteristics. mdpi.comrsc.org However, the specific electronic and steric effects of the prop-2-yn-1-yloxy substituent on the magnetic properties of resulting coordination polymers remain an unexplored area of research.

The absence of published data means that no experimental findings, such as magnetic susceptibility measurements (χT vs. T plots) or analyses of magnetic coupling constants (J), are available for coordination polymers of this compound. Consequently, it is not possible to provide data tables or a detailed discussion of their magnetic behavior. This represents a significant gap in the literature and an opportunity for future research to explore how the unique electronic features of the alkyne group in this ligand might influence the magnetic properties of novel coordination polymers.

Future Perspectives and Emerging Research Avenues for 5 Prop 2 Yn 1 Yloxy Isophthalic Acid in Materials Science

Rational Design and Synthesis of Novel Functionalized Linkers

The future of materials science lies in the ability to design and create molecules with specific functions pre-programmed into their structure. The compound 5-(prop-2-yn-1-yloxy)isophthalic acid is an exemplary platform for this "bottom-up" design philosophy. The propargyl group (prop-2-yn-1-yloxy) is not merely a passive spacer; it is an active site, intentionally incorporated for subsequent chemical transformation.

Emerging research will focus on leveraging the terminal alkyne for post-synthetic modification (PSM). This powerful technique allows for the construction of a stable parent MOF, which is then chemically altered in a controlled manner. The alkyne group is particularly amenable to highly efficient and specific "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction. umich.edubohrium.com This approach bypasses the challenges of directly synthesizing complex MOFs from elaborate and potentially unstable linkers. nih.gov

Future synthetic strategies will involve:

Expanding the "Click" Reaction Toolkit: While CuAAC is prevalent, research is exploring other alkyne-based coupling chemistries, including strain-promoted azide-alkyne cycloaddition (SPAAC) which avoids potentially cytotoxic copper catalysts, making it more suitable for biological applications.

Multi-step Post-Synthetic Modification: Researchers will explore sequential modification of the alkyne. For instance, an initial click reaction could introduce a new reactive handle, enabling a second, different chemical modification, leading to highly complex and multifunctional pore environments.

Synthesis of Hetero-functional Linker Systems: MOFs could be constructed using a mixture of this compound and other isophthalate (B1238265) derivatives (e.g., 5-aminoisophthalic acid or 5-hydroxyisophthalic acid). researchgate.netgoogle.com This would create frameworks with multiple types of addressable functional groups, allowing for orthogonal modification strategies where each group can be reacted independently.

The table below outlines potential reactants that can be "clicked" onto the alkyne handle of the linker to create novel functionalized materials.

| Reactant Class | Click Reaction Type | Resulting Functional Group | Potential Application |

| Azide-functionalized fluorophores | CuAAC/SPAAC | Triazole-linked fluorescent dye | Chemical sensing, bio-imaging |

| Azido-polyethylene glycol (N₃-PEG) | CuAAC/SPAAC | Triazole-linked PEG chains | Improved biocompatibility, drug delivery |

| Thiol-containing catalysts (e.g., cysteine) | Thiol-yne | Thioether-linked catalytic site | Heterogeneous catalysis |

| Azide-modified carbohydrates | CuAAC/SPAAC | Triazole-linked glycans | Biomolecule recognition, cell targeting |

Development of Advanced MOF Architectures with Enhanced Performance

The ability to functionalize this compound within a MOF structure is the key to developing advanced architectures with precisely tuned and enhanced properties. Future research will move beyond simple porous structures to create dynamic, responsive, and highly specialized systems.

The strategic functionalization of the linker can fundamentally alter the MOF's interaction with its environment. For example, by attaching hydrophilic or hydrophobic moieties, the sorption properties of the MOF can be fine-tuned for specific separation applications, such as capturing volatile organic compounds from humid air streams or separating different hydrocarbons.

Prospective enhancements to MOF performance through functionalization are detailed below:

Enhanced Gas Sorption and Separation: Introducing amine-containing groups via click chemistry can significantly increase the affinity and selectivity for CO₂ capture. Functionalizing the pore walls with bulky groups can create molecular sieving effects, enabling the separation of gases with similar kinetic diameters.

Targeted Catalysis: Covalently anchoring catalytic species (e.g., single-metal atoms, organocatalysts, or photosensitizers) to the linker can create highly active and stable single-site heterogeneous catalysts. The defined porous structure of the MOF can impart substrate size-selectivity and prevent the aggregation or leaching of the catalytic centers.

Selective Sensing Platforms: Attaching chromophores or fluorophores that respond to the presence of specific analytes (metal ions, anions, explosives, or biological molecules) can transform the MOF into a highly sensitive and selective chemical sensor. researchgate.net The porous nature of the MOF can pre-concentrate the analyte, amplifying the sensory response.

The following interactive table illustrates how specific functionalizations can lead to enhanced MOF performance.

| Functional Group Attached to Linker | Targeted Performance Enhancement | Mechanism of Enhancement |

| Basic Aliphatic Amines | Increased CO₂ Sorption | Strong acid-base interaction with acidic CO₂ molecules. |

| Chiral Molecules (e.g., amino acids) | Enantioselective Separation/Catalysis | Creates a chiral pore environment that interacts differently with enantiomers. |

| Porphyrin Photosensitizers | Photodynamic Therapy/Photocatalysis | Generates reactive oxygen species upon light irradiation for therapeutic action or chemical degradation. |

| Hydrophobic Fluoroalkyl Chains | Hydrophobic Molecule Sorption | Creates a nonpolar pore environment that preferentially adsorbs nonpolar guest molecules. |

Synergistic Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization of materials based on this compound, future research will rely heavily on a synergistic loop between experimental synthesis and computational modeling. This integrated approach allows for the in silico prediction of material properties before committing to resource-intensive laboratory work.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide deep insights into the structure-property relationships of these complex materials.

Predictive Design: Computational models can be used to screen a virtual library of potential functional groups to be attached to the alkyne handle. These models can predict the geometric and electronic structure of the resulting functionalized MOF, its stability, and its pore size distribution.

Understanding Host-Guest Interactions: Simulations can elucidate the precise binding sites and interaction energies between the functionalized MOF and target guest molecules (e.g., CO₂, methane, or drug molecules). This is crucial for designing materials with high selectivity for separations or sensing.

Guiding Synthetic Efforts: Computational results can guide experimentalists by identifying the most promising candidate structures and functionalizations, thereby streamlining the synthetic process and reducing trial-and-error experimentation. For example, modeling can predict whether a bulky functional group can be successfully installed within the pores of a pre-formed MOF without causing framework collapse.

This integrated workflow creates a rapid design-build-test cycle, significantly accelerating the development of new, high-performance materials.

Expanding Application Horizons in Diverse Scientific Disciplines

The versatility of this compound as a functionalizable building block will enable its application in a wide array of scientific fields beyond traditional materials science. The ability to covalently anchor virtually any desired chemical functionality into a stable, porous architecture is a gateway to novel technologies.

Emerging application areas include:

Biomedical Applications: MOFs functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) or targeting ligands (e.g., folic acid, antibodies) could serve as advanced drug delivery vehicles. The porous interior can be loaded with therapeutic agents, while the functionalized exterior guides the nanoparticle to specific cells or tissues.

Environmental Remediation: By anchoring chelating agents specific for heavy metals (e.g., lead, mercury) or moieties that can catalytically degrade persistent organic pollutants, these MOFs can be developed into next-generation sorbents and catalysts for water purification.

Advanced Membranes: Incorporating functionalized MOF nanoparticles as fillers into polymer matrices can create mixed-matrix membranes (MMMs) with exceptional separation performance. The MOF's tunable porosity and functionality can create highly selective channels for gas or liquid separations, overcoming the limitations of traditional polymer membranes.

Smart Textiles and Wearable Sensors: Functionalizing MOFs with chromic dyes that change color in response to temperature, pH, or specific chemicals, and then integrating these MOFs into fibers, could lead to the development of smart textiles that act as wearable environmental or physiological sensors.

The continued exploration of this versatile linker will undoubtedly push the boundaries of materials design, leading to innovative solutions for challenges in medicine, energy, and environmental science.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 5-(Prop-2-yn-1-yloxy)isophthalic acid?

- Methodological Answer : The synthesis typically involves esterification of isophthalic acid derivatives. For example, introducing the propargyloxy group via nucleophilic substitution under anhydrous conditions. Purification is achieved using column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures). Characterization should include -NMR and FT-IR to confirm the presence of the alkyne group (C≡C stretch at ~2100–2260 cm) and carboxylate moieties .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a DMF/water solution. Data collection requires a diffractometer (e.g., Bruker SMART APEX II), with refinement using SHELXL . Key parameters include the dihedral angle between aromatic rings (e.g., ~87.78° in related structures) and hydrogen-bonding motifs .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

- Methodological Answer :

- NMR : -NMR identifies carboxyl carbons (~168–170 ppm) and aromatic carbons.

- FT-IR : Alkyne C≡C (~2110 cm), carboxylic O-H (~2500–3500 cm), and ether C-O (~1250 cm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing?

- Methodological Answer : The bent molecular geometry (around the CH-O bond) enables three O–H⋯O hydrogen bonds per molecule, forming 2D sheets parallel to the bc plane. Computational tools like PLATON or Mercury can visualize these interactions. Experimental validation involves comparing observed vs. calculated powder XRD patterns to assess packing efficiency .

Q. What strategies optimize the integration of this ligand into metal-organic frameworks (MOFs) for gas adsorption?

- Methodological Answer : The tricarboxylate structure allows coordination with metal nodes (e.g., Cu) under solvothermal conditions. To enhance CO adsorption, modify synthesis temperature (80–120°C) and solvent (DMF/EtOH) to control pore polarity. Adsorption isotherms (e.g., at 273 K and 1 bar) quantify uptake, while DFT calculations model host-guest interactions .

Q. How can computational modeling predict the compound’s reactivity in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) using Gaussian or ORCA software calculates alkyne group reactivity. Key parameters include HOMO-LUMO gaps and Fukui indices for the propargyloxy moiety. Experimental validation involves monitoring Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) kinetics via -NMR .

Q. What challenges arise in refining its crystal structure when twinning or disorder is present?

- Methodological Answer : Twinning is addressed using the TwinRotMat option in SHELXL. For disorder, apply PART and SUMP instructions to model alternative conformations. Residual electron density maps (<0.5 eÅ) and R-factor convergence (<5%) indicate successful refinement .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.